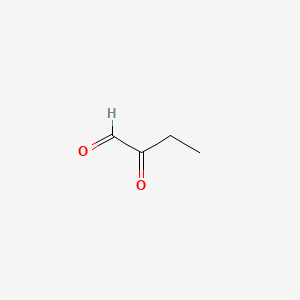

2-oxobutanal

Descripción general

Descripción

Butanal, 2-oxo-, also known as Butanal, 2-oxo-, is a useful research compound. Its molecular formula is C4H6O2 and its molecular weight is 86.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality Butanal, 2-oxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butanal, 2-oxo- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Química de polímeros

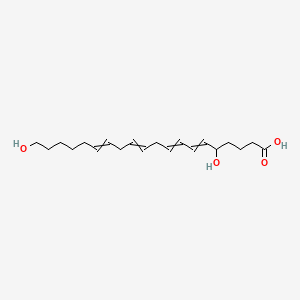

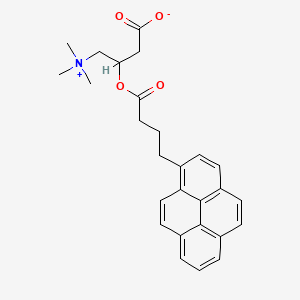

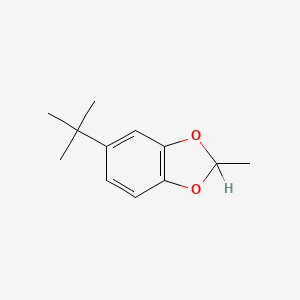

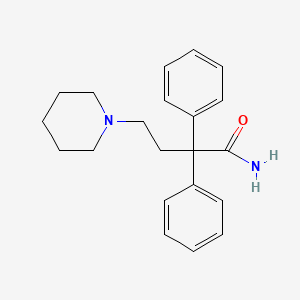

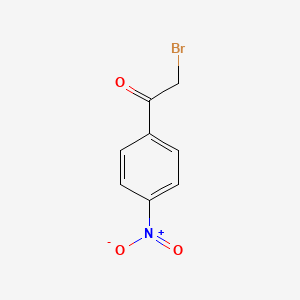

En la química de polímeros, el 2-oxobutanal puede participar en la síntesis de polímeros a través de su incorporación en monómeros o como agente de entrecruzamiento. Su reactividad le permite ser utilizado en la creación de nuevas estructuras poliméricas, que pueden tener aplicaciones que van desde plásticos biodegradables hasta materiales de alto rendimiento {svg_1} {svg_2} {svg_3}.

Síntesis orgánica

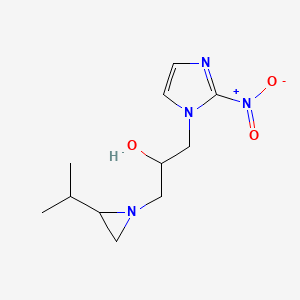

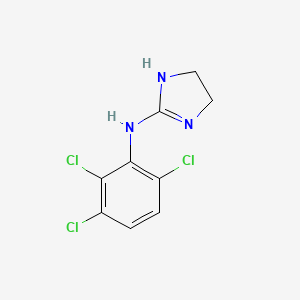

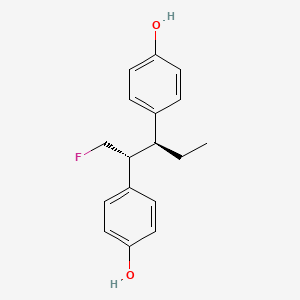

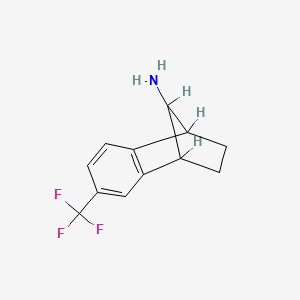

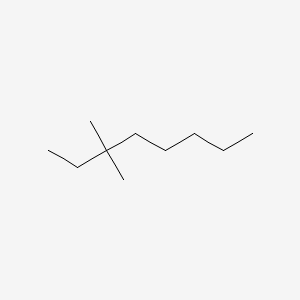

El this compound es un intermedio valioso en la síntesis orgánica. Se puede utilizar para la síntesis de varios compuestos orgánicos, incluidos productos farmacéuticos y agroquímicos. Su funcionalidad cetónica permite reacciones como las condensaciones aldólicas, que son fundamentales para construir moléculas orgánicas complejas {svg_4} {svg_5} {svg_6} {svg_7}.

Química medicinal

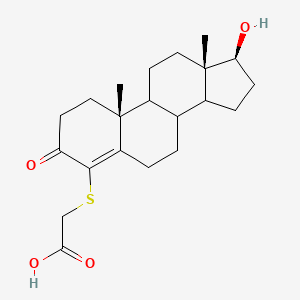

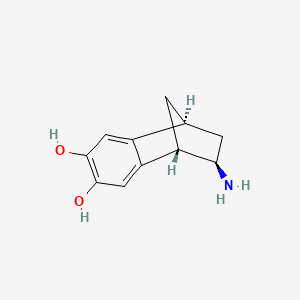

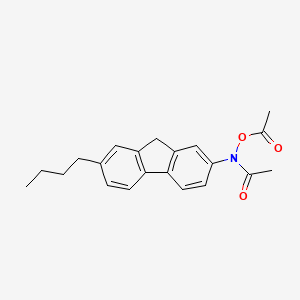

En química medicinal, los derivados del this compound pueden explorarse por sus posibles actividades biológicas. Si bien las aplicaciones directas del this compound en química medicinal no están bien documentadas, el motivo estructural que contiene es relevante para la síntesis de varios fármacos y moléculas bioactivas {svg_8} {svg_9} {svg_10}.

Química ambiental

Las aplicaciones del this compound en química ambiental podrían incluir su papel en la química atmosférica y su potencial como biomarcador para el monitoreo ambiental. Comprender su comportamiento y reactividad puede contribuir a estudios sobre la calidad del aire y la contaminación {svg_11} {svg_12}.

Química analítica

En química analítica, el this compound se puede utilizar como estándar o reactivo en varias técnicas analíticas. Sus propiedades bien definidas lo hacen adecuado para fines de calibración y como componente en ensayos químicos para determinar la presencia de otras sustancias {svg_13} {svg_14}.

Mecanismo De Acción

Target of Action

It’s known that 2-oxobutanal interacts with various enzymes and proteins in the body, playing a role in different biochemical reactions .

Mode of Action

As an organic compound, it likely interacts with its targets through chemical reactions, leading to changes in the structure or function of the target molecules .

Biochemical Pathways

This compound is involved in several biochemical pathways. It’s known to play a role in the metabolism of glycine and serine, propanoate metabolism, selenoamino acid metabolism, and methionine metabolism . These pathways are crucial for various biological processes, including amino acid synthesis and energy production .

Pharmacokinetics

Like other small organic molecules, it’s likely that this compound is absorbed and distributed throughout the body, metabolized by enzymes, and excreted through the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action depend on its interactions with its targets and its role in biochemical pathways . Given its involvement in various metabolic pathways, it’s likely that this compound influences energy production, amino acid synthesis, and other cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect its chemical stability and its interactions with targets .

Análisis Bioquímico

Biochemical Properties

Butanal, 2-oxo- is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is butanol dehydrogenase (BDH), which plays a crucial role in the conversion of butanal to butanol, using NAD(P)H as a cofactor . This interaction is essential for the biosynthesis of butanol, a compound with significant industrial applications.

Cellular Effects

Butanal, 2-oxo- has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of Butanal, 2-oxo- can alter the expression of genes involved in metabolic pathways, thereby impacting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of Butanal, 2-oxo- involves its interaction with various biomolecules. It binds to specific enzymes, leading to either inhibition or activation of these enzymes. For example, Butanal, 2-oxo- can inhibit certain enzymes involved in metabolic pathways, thereby altering the metabolic flux and affecting the overall cellular metabolism . Additionally, it can induce changes in gene expression, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Butanal, 2-oxo- can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that Butanal, 2-oxo- can degrade over time, leading to a decrease in its efficacy and impact on cellular processes . Long-term exposure to this compound in in vitro or in vivo studies has revealed significant changes in cellular function, highlighting the importance of temporal effects in understanding its biochemical properties.

Dosage Effects in Animal Models

The effects of Butanal, 2-oxo- vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while at higher doses, it can induce toxic or adverse effects. Studies have shown that there are threshold effects, where the impact of Butanal, 2-oxo- becomes significant only above a certain dosage . High doses of this compound can lead to cellular toxicity, highlighting the importance of dosage in understanding its biochemical effects.

Metabolic Pathways

Butanal, 2-oxo- is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a crucial role in its metabolism. For instance, it is a key intermediate in the butanol biosynthesis pathway, where it is converted to butanol by the enzyme butanol dehydrogenase (BDH) using NAD(P)H as a cofactor . This interaction is essential for the production of butanol, a compound with significant industrial applications.

Transport and Distribution

The transport and distribution of Butanal, 2-oxo- within cells and tissues are critical for its biochemical effects. It interacts with specific transporters and binding proteins that facilitate its movement within the cell. These interactions influence its localization and accumulation within different cellular compartments, thereby affecting its overall activity and function .

Subcellular Localization

Butanal, 2-oxo- is localized within specific subcellular compartments, which influences its activity and function. It may be directed to specific organelles or compartments through targeting signals or post-translational modifications. This subcellular localization is essential for its interaction with specific enzymes and biomolecules, thereby influencing its overall biochemical effects .

Propiedades

IUPAC Name |

2-oxobutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c1-2-4(6)3-5/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWHQMRRVZJSKGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6075063 | |

| Record name | 2-Oxobutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4417-81-6 | |

| Record name | Ethylglyoxal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004417816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxobutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYLGLYOXAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB2X1PT6J3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-1,1-dioxo-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]thieno[3,4-d][1,2]thiazol-3-amine](/img/structure/B1207752.png)